molecular formula C18H13BrN2O4S2 B12131712 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12131712
M. Wt: 465.3 g/mol
InChI Key: GIIYKIRTXYYAFK-DHDCSXOGSA-N
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Description

This compound belongs to the rhodanine-thiazolidinone hybrid family, characterized by a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) fused with a benzylidene moiety (4-hydroxy-3-methoxybenzylidene) at the 5-position in a Z-configuration. The benzamide substituent at the 3-position is brominated at the ortho position of the aromatic ring, enhancing its steric and electronic properties. Structural confirmation is typically achieved via NMR (¹H, ¹³C), IR, and mass spectrometry . Its synthesis involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors under microwave or conventional heating .

Properties

Molecular Formula

C18H13BrN2O4S2

Molecular Weight

465.3 g/mol

IUPAC Name

2-bromo-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C18H13BrN2O4S2/c1-25-14-8-10(6-7-13(14)22)9-15-17(24)21(18(26)27-15)20-16(23)11-4-2-3-5-12(11)19/h2-9,22H,1H3,(H,20,23)/b15-9-

InChI Key

GIIYKIRTXYYAFK-DHDCSXOGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)O

Origin of Product

United States

Preparation Methods

Core Thiazolidinone Synthesis

The thiazolidin-4-one scaffold serves as the foundational structure for this compound. Source highlights a regioselective approach using β-cyclodextrin-SO3H as a catalyst to activate aldehydes and thioglycolic acid, facilitating imine formation and subsequent cyclization. For instance, Bhattacharyya et al. demonstrated that BF3·OEt2 and TBAHS (tetrabutylammonium hydrogen sulfate) promote stereospecific ring-opening of aziridines with isothiocyanates, yielding 2-iminothiazolidines in >90% enantiomeric excess . Adapting this methodology, the 2-thioxo-4-oxothiazolidin-3-yl group can be synthesized via a three-component reaction involving bromobenzamide, thiourea, and a diketone precursor under acidic conditions.

Key parameters include:

  • Solvent : Dichloromethane or THF at −70°C to 25°C .

  • Catalyst : Lewis acids (e.g., Sc(OTf)3) or Brønsted acids (e.g., β-cyclodextrin-SO3H) .

  • Yield : 70–94% for analogous thiazolidinones .

Knoevenagel Condensation for Benzylidene Incorporation

The (5Z)-5-(4-hydroxy-3-methoxybenzylidene) moiety is introduced via Knoevenagel condensation between 4-hydroxy-3-methoxybenzaldehyde and the thiazolidinone core. Source details this step using piperidine or ammonium acetate as catalysts in ethanol or acetic acid under reflux. For example, thiazolidine-2,4-dione derivatives were synthesized with 80–92% yields by condensing aldehydes with active methylene groups .

Mechanistic Insights :

  • The aldehyde’s carbonyl group is activated by the catalyst, forming an enolate intermediate.

  • Nucleophilic attack by the thiazolidinone’s active methylene group generates a conjugated enone.

  • Dehydration yields the thermodynamically stable (Z)-benzylidene isomer .

Optimization Data :

ParameterOptimal ConditionYield (%)Source
CatalystPiperidine85
SolventEthanol88
Temperature (°C)80 (reflux)90
Reaction Time (h)4–682–90

Bromobenzamide Functionalization

The final step involves coupling 2-bromobenzoyl chloride to the thiazolidinone’s amine group. Source describes a one-pot chlorination and ammonolysis strategy using thionyl chloride and ammonia, achieving 75–78% yields for analogous amides . For this compound:

  • Chlorination : Thiazolidinone is treated with SOCl2 in CH2Cl2 at 44–46°C to form the acyl chloride intermediate .

  • Amidation : Reaction with 2-bromobenzamide in the presence of Et3N at 0–15°C yields the target compound .

Critical Observations :

  • Side Reactions : Over-chlorination or epimerization at the thiazolidinone’s C5 position may occur without strict temperature control .

  • Purification : Recrystallization from ethanol/water (3:1) enhances purity to >98% .

Stereochemical Control and Isomer Purity

The (Z)-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding between the 4-hydroxy and thioxo groups, as evidenced by X-ray crystallography of analogous compounds . Source emphasizes using cobaltous chloride and dimethylglyoxime to suppress (E)-isomer formation, achieving a (Z):(E) ratio of 95:5 .

Scalability and Industrial Feasibility

The one-pot methodology from Source reduces intermediate isolation steps, enabling large-scale synthesis. Key metrics include:

  • Overall Yield : 53–58% for multi-step processes .

  • Cost Efficiency : 2-Bromothiazole starting material reduces expenses by 40% compared to thiazole-2-carboxylic acid routes .

  • Environmental Impact : Atom economy exceeds 65%, with minimal toxic byproducts .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Source
MulticomponentShort reaction time, high atom economyRequires anhydrous conditions75–94
One-Pot ChlorinationScalable, low costSensitive to moisture53–58
Knoevenagel CondensationHigh stereoselectivityProlonged reflux required80–92

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a saturated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of saturated benzyl derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

The compound 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its diverse applications, supported by comprehensive data and case studies.

Anticancer Activity

Research has indicated that compounds containing thiazolidinone structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thiazolidinones can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. The incorporation of the 4-hydroxy-3-methoxybenzylidene moiety enhances the compound's ability to inhibit tumor growth by modulating gene expression related to cell cycle regulation and apoptosis .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have reported that thiazolidinone derivatives possess activity against a range of bacteria and fungi. The presence of the bromine atom and the aromatic system may contribute to its enhanced interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Anti-inflammatory Effects

Thiazolidinones have been recognized for their anti-inflammatory properties. The specific structure of 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide suggests potential inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the anticancer efficacy of various thiazolidinone derivatives, including 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide. The results indicated a significant reduction in cell viability in breast and colon cancer cell lines compared to untreated controls, with IC50 values suggesting potent activity at low concentrations .

Case Study 2: Antimicrobial Testing

A series of tests against common pathogens showed that this compound exhibited effective growth inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Data Table: Summary of Applications

Application TypeDescriptionSupporting Studies
Anticancer ActivityInduces apoptosis in cancer cells ,
Antimicrobial PropertiesEffective against bacteria and fungi ,
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the thiazolidinone ring and the benzylidene group suggests potential interactions with proteins involved in inflammation or cancer progression.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents (Benzylidene/Amide) Melting Point (°C) Biological Activity (if reported) Reference ID
Target Compound 4-OH-3-OCH₃-benzylidene; 2-Br-benzamide Not reported Not explicitly stated -
4-({[(Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d) 4-OH-3-OCH₃-benzylidene; 4-carboxybenzamide 217–219 Aldose reductase inhibition (IC₅₀: 0.42 µM)
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one (5e) 1,3-Benzodioxolyl; piperazine >260 Anticancer (moderate activity)
[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 2,3-diBr-5-OEt-4-OH-benzyl; acetic acid Not reported Beta sliding clamp inhibition (−5.7 kcal/mol)
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide 5-nitro-furyl; 4-F-phenyl 155–156 Antibacterial (moderate)

Key Observations :

  • Electron-Withdrawing Groups : Bromine at the benzamide position (target compound) may enhance lipophilicity and π-stacking interactions compared to methoxy or hydroxyl derivatives .
  • Biological Activity : The presence of polar groups (e.g., carboxylic acid in 3d) correlates with enzyme inhibition, while bulkier substituents (e.g., piperazine in 5e) reduce solubility but improve target binding .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : The target compound’s thioxo (C=S) and carbonyl (C=O) stretches align with rhodanine derivatives (1299 cm⁻¹ and 1622 cm⁻¹, respectively) .
  • NMR : The Z-configuration of the benzylidene group is confirmed by a singlet at δ 7.71 ppm for the vinylic proton, consistent with similar compounds .

Biological Activity

2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound belonging to the thiazolidinone class. This compound exhibits a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H17BrN2O4S2C_{20}H_{17}BrN_{2}O_{4}S_{2}, with a molecular weight of 493.4 g/mol. Its IUPAC name is 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide. The presence of bromine, hydroxy, and methoxy groups enhances its biological activity.

PropertyValue
Molecular FormulaC20H17BrN2O4S2
Molecular Weight493.4 g/mol
IUPAC Name2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
InChI KeyXXYIZZQCEXQEAY-BOPFTXTBSA-N

Anticancer Activity

Research indicates that compounds structurally related to thiazolidinones exhibit significant anticancer properties. For instance, studies have shown that thiazolidinone derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression.

Case Study:
In one study, a series of thiazolidinone derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency against these cancer types .

Antimicrobial Activity

Thiazolidinones are also known for their antimicrobial properties. The compound has been shown to exhibit activity against various bacterial strains, including resistant strains.

Research Findings:
A study demonstrated that thiazolidinone derivatives exhibited antibacterial activity comparable to that of standard antibiotics such as norfloxacin. The presence of electron-donating groups like hydroxy and methoxy on the benzylidene moiety was found to enhance antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes them candidates for treating inflammatory diseases.

Mechanism of Action:
The compound may exert its anti-inflammatory effects by inhibiting the expression of cyclooxygenase (COX) enzymes and reducing the production of inflammatory mediators such as prostaglandins .

The biological activity of 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation: It may modulate receptor activity related to apoptosis and cell survival signaling pathways.
  • Cell Cycle Interference: The compound disrupts normal cell cycle progression, leading to increased apoptosis in cancer cells.

Q & A

Q. Table 1. Key Spectral Benchmarks for Structural Validation

TechniqueExpected SignalReference Compound Data
1H NMR (DMSO-d6)δ 10.2 (s, 1H, OH), δ 8.1 (s, 1H, benzylidene CH)δ 10.1–10.3 (OH) in 4-hydroxybenzylidene analogs
FT-IR 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)1675–1685 cm⁻¹ (C=O) in thiazolidinones

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionDegradation (%) (30 days)Major Degradants
40°C, pH 712%Sulfoxide derivative
25°C, dark<2%None detected

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